![molecular formula C14H22BNO2 B6335517 5-Isopropylpyridine-3-boronic acid pinacol ester CAS No. 2096336-91-1](/img/structure/B6335517.png)
5-Isopropylpyridine-3-boronic acid pinacol ester
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Description
Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in the formal anti-Markovnikov hydromethylation of alkenes .Physical And Chemical Properties Analysis
5-Isopropylpyridine-3-boronic acid pinacol ester is slightly soluble in water .Safety and Hazards
Mechanism of Action
Target of Action
Boronic esters, including pinacol boronic esters, are generally used as building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron group from the boronic ester . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs when the boronic ester is transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of new organic compounds through the SM coupling reaction . For example, the protodeboronation process has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, pinacol boronic esters are more stable than organoboranes, making them suitable for use in SM couplings as replacements for unstable boronic acids . .
properties
IUPAC Name |
3-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-10(2)11-7-12(9-16-8-11)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZOIGOFHAFNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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